molecular formula C9H9NO5 B031997 3,4-Dihydroxyhippuric Acid CAS No. 16533-60-1

3,4-Dihydroxyhippuric Acid

Cat. No. B031997
CAS RN: 16533-60-1
M. Wt: 211.17 g/mol
InChI Key: QVGDKHUNWDVPOR-UHFFFAOYSA-N
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Description

3,4-Dihydroxyhippuric Acid is an organic compound . It generally appears as a white to light yellow solid . It is soluble in water and some organic solvents . It is relatively stable at room temperature but is sensitive to light, heat, and oxygen . It is an important intermediate, typically used for synthesizing other compounds .


Synthesis Analysis

3,4-Dihydroxyhippuric Acid can be prepared by reacting the corresponding anhydride (3,4-Dihydroxyhippuric Anhydride) with appropriate amine compounds . Other studies have reported the synthesis of similar compounds using a one-pot three-component reaction .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydroxyhippuric Acid is C9H9NO5 . Its molecular weight is 211.17 .


Physical And Chemical Properties Analysis

3,4-Dihydroxyhippuric Acid is a solid at room temperature . It has a molecular weight of 211.17 and a molecular formula of C9H9NO5 . It is soluble in water and some organic solvents .

Scientific Research Applications

  • Synthesis of Organic Compounds : It is used in the synthesis of α-alkyl mercaptohippuric acid, N-benzyloxycarbonyl-α-methylthioglycine, and their methyl esters (Zoller & Ben-Ishai, 1975).

  • Chromatographic Analysis : This compound is employed in the paper chromatographic separation and identification of phenol derivatives and related compounds of biochemical interest (Reio, 1960).

  • Indicator for Bioavailability and Metabolism of Phenolic Compounds : 3,4-Dihydroxyhippuric acid indicates the bioavailability and metabolism of phenolic compounds, showing a significant increase in excretion after supplementation (Rechner et al., 2001).

  • Study of Protein-DNA Interactions : It is useful in studying complex mechanisms of protein-DNA interactions and the kinetic mechanism of Endonuclease VIII action (Kuznetsova et al., 2014).

  • Antioxidant Activity and Microbiological Analysis : This acid exhibits antioxidant activity and is used in microbiological analysis of bacteria like Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella oxytoca (Samsonowicz et al., 2018).

  • Potential in Exercise Fatigue Reduction : 3,4-Dihydroxycinnamic acid (a related compound) may reduce exercise fatigue and improve exercise tolerance in rats (Novaes et al., 2012).

  • Study of Renal Clearances : Substituted derivatives of hippuric acid can be used to study renal clearances of other aromatic acids (Smith et al., 1945).

  • Contribution to Health-Promoting Effects : It may contribute to the health-promoting effects of cranberry powder (Prior et al., 2010).

  • Precursor in Chemical Production : 3,4-Dihydroxybutyric acid, a related compound, can be used as a precursor in the production of many commercially important chemicals (Gao et al., 2017).

  • Anti-Inflammatory and Analgesic Properties : 3,4-DAA has both anti-inflammatory and analgesic properties, potentially useful in treating arthritis (Inglis et al., 2007).

  • Diverse Applications in Chemical and Pharmaceutical Industry : D-3,4-Dihydroxybutyric acid has various applications in these industries (Zhang et al., 2022).

  • Copper Ion Determination : 4-Aminohippuric acid-functionalized carbon nanotubes can be used for the determination of copper(II) ions in samples like human hair and natural waters (Mohadesi et al., 2016).

Safety And Hazards

When handling 3,4-Dihydroxyhippuric Acid, appropriate protective equipment such as gloves and goggles should be worn . It should be stored in a cool, dry, well-ventilated area away from sources of ignition and other flammable materials . If ingested or contact exceeds safe limits, medical attention should be sought immediately .

properties

IUPAC Name

2-[(3,4-dihydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-6-2-1-5(3-7(6)12)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGDKHUNWDVPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxyhippuric Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JC Dacre, RT Williams - Journal of Pharmacy and …, 1968 - Wiley Online Library
The fate of oral doses (0·1 g/kg) of [carboxy‐ 14 C]3, 4‐dihydroxybenzoic (protocatechuic) acid in normal and neomycin‐treated rats has been studied. In normal rats about 72% of the …
Number of citations: 24 onlinelibrary.wiley.com
T SATO, T SUZUKI, T FUKUYAMA… - The Journal of …, 1956 - jstage.jst.go.jp
DISCUSSION Sulfate Conjugates of p-Hydroxybenzoic Acid and Its Metabolites•\In the rabbit some 6-8per cent of the administered p-hydroxybenzoic acid has been reported to be …
Number of citations: 3 www.jstage.jst.go.jp
HK Ensslin, HH Maurer, E Gouzoulis, L Hermle… - Drug metabolism and …, 1996 - Citeseer
Studies on the isolation, identification, quantification, and synthe-51$ of the urinary metabolites of racemic 3, methylenedioxyethyI-amphetamine(MDE) in humans are presented. After …
Number of citations: 66 citeseerx.ist.psu.edu
HH Maurer - Therapeutic drug monitoring, 1996 - journals.lww.com
Designer drugs of the methylenedioxyphenylalkylamine type are increasingly abused. Studies on their metabolism in humans are necessary to develop a reliable gas chromatography-…
Number of citations: 132 journals.lww.com
L Reio - Journal of Chromatography A, 1960 - Elsevier
Supplementary data are given for the paper-chromatographic investigation of mono-, di- and trihydric phenol derivatives and various compounds of biochemical interest, such as …
Number of citations: 58 www.sciencedirect.com
LEEK TAY - 1975 - search.proquest.com
A number of stilbene analogs have been synthesized as potential therapeutic agents. These compounds have been found to possess diverse pharmacological activities. Thus, some of …
Number of citations: 0 search.proquest.com
E Fischer - Journal of the American Chemical Society, 1914 - ACS Publications
as the famous remedy salicylic acid, and which, therefore, are interesting, not alone to chemists, but also to the plant physiologists and the medical profession. Their study occupies a …
Number of citations: 41 pubs.acs.org
L Reio - Chromatographic Reviews, 1961 - Elsevier
Supplementary data are given for the paper-chromatographic investigation of mono-, di- and trihydric phenol derivatives and various compounds of biochemical interest, such as …
Number of citations: 3 www.sciencedirect.com
P Ross, IDP Wootton - Clinica Chimica Acta, 1964 - Elsevier
Free and conjugated phenolic acids accumulate in the plasma in acute renal failure. Some glycine conjugates of substituted benzoic acids have been synthesized and the effects of the …
Number of citations: 13 www.sciencedirect.com
M Carvalho, H Carmo, VM Costa, JP Capela… - Archives of …, 2012 - Springer
Amphetamines represent a class of psychotropic compounds, widely abused for their stimulant, euphoric, anorectic, and, in some cases, emphathogenic, entactogenic, and …
Number of citations: 439 link.springer.com

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